Cas no 2108567-22-0 (benzyl N-{2-oxo-2-3-(pyridin-2-yloxy)-8-azabicyclo3.2.1octan-8-ylethyl}carbamate)

Benzyl N-{2-oxo-2-[3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]ethyl}carbamate is a specialized bicyclic compound featuring a pyridinyloxy-substituted azabicyclo[3.2.1]octane core. Its structure incorporates a carbamate-protected amine and a ketone functionality, making it a versatile intermediate in organic synthesis, particularly for pharmaceutical applications. The rigid bicyclic framework enhances stereochemical control, while the pyridine moiety offers potential for further derivatization. This compound is valued for its role in constructing complex heterocyclic systems, with applications in medicinal chemistry and drug discovery. Its stability and reactivity profile make it suitable for selective modifications, enabling the development of targeted bioactive molecules.
benzyl N-{2-oxo-2-3-(pyridin-2-yloxy)-8-azabicyclo3.2.1octan-8-ylethyl}carbamate structure
2108567-22-0 structure
Product name:benzyl N-{2-oxo-2-3-(pyridin-2-yloxy)-8-azabicyclo3.2.1octan-8-ylethyl}carbamate
CAS No:2108567-22-0
MF:C22H25N3O4
MW:395.451605558395
CID:6154464
PubChem ID:119105015

benzyl N-{2-oxo-2-3-(pyridin-2-yloxy)-8-azabicyclo3.2.1octan-8-ylethyl}carbamate Chemical and Physical Properties

Names and Identifiers

    • benzyl N-{2-oxo-2-3-(pyridin-2-yloxy)-8-azabicyclo3.2.1octan-8-ylethyl}carbamate
    • benzyl N-{2-oxo-2-[3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]ethyl}carbamate
    • AKOS026698700
    • F6560-0260
    • benzyl (2-oxo-2-((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)carbamate
    • benzyl N-[2-oxo-2-(3-pyridin-2-yloxy-8-azabicyclo[3.2.1]octan-8-yl)ethyl]carbamate
    • 2108567-22-0
    • Inchi: 1S/C22H25N3O4/c26-21(14-24-22(27)28-15-16-6-2-1-3-7-16)25-17-9-10-18(25)13-19(12-17)29-20-8-4-5-11-23-20/h1-8,11,17-19H,9-10,12-15H2,(H,24,27)
    • InChI Key: PAJDZQAQZROSJM-UHFFFAOYSA-N
    • SMILES: O(C1C=CC=CN=1)C1CC2CCC(C1)N2C(CNC(=O)OCC1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 395.18450629g/mol
  • Monoisotopic Mass: 395.18450629g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 7
  • Complexity: 552
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 80.8Ų

benzyl N-{2-oxo-2-3-(pyridin-2-yloxy)-8-azabicyclo3.2.1octan-8-ylethyl}carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6560-0260-5μmol
benzyl N-{2-oxo-2-[3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]ethyl}carbamate
2108567-22-0
5μmol
$63.0 2023-09-08
Life Chemicals
F6560-0260-10μmol
benzyl N-{2-oxo-2-[3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]ethyl}carbamate
2108567-22-0
10μmol
$69.0 2023-09-08
Life Chemicals
F6560-0260-10mg
benzyl N-{2-oxo-2-[3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]ethyl}carbamate
2108567-22-0
10mg
$79.0 2023-09-08
Life Chemicals
F6560-0260-3mg
benzyl N-{2-oxo-2-[3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]ethyl}carbamate
2108567-22-0
3mg
$63.0 2023-09-08
Life Chemicals
F6560-0260-2μmol
benzyl N-{2-oxo-2-[3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]ethyl}carbamate
2108567-22-0
2μmol
$57.0 2023-09-08
Life Chemicals
F6560-0260-5mg
benzyl N-{2-oxo-2-[3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]ethyl}carbamate
2108567-22-0
5mg
$69.0 2023-09-08
Life Chemicals
F6560-0260-2mg
benzyl N-{2-oxo-2-[3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]ethyl}carbamate
2108567-22-0
2mg
$59.0 2023-09-08
Life Chemicals
F6560-0260-1mg
benzyl N-{2-oxo-2-[3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]ethyl}carbamate
2108567-22-0
1mg
$54.0 2023-09-08
Life Chemicals
F6560-0260-4mg
benzyl N-{2-oxo-2-[3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]ethyl}carbamate
2108567-22-0
4mg
$66.0 2023-09-08
Life Chemicals
F6560-0260-15mg
benzyl N-{2-oxo-2-[3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]ethyl}carbamate
2108567-22-0 90%+
15mg
$89.0 2023-05-17

benzyl N-{2-oxo-2-3-(pyridin-2-yloxy)-8-azabicyclo3.2.1octan-8-ylethyl}carbamate Related Literature

Additional information on benzyl N-{2-oxo-2-3-(pyridin-2-yloxy)-8-azabicyclo3.2.1octan-8-ylethyl}carbamate

Recent Advances in the Study of Benzyl N-{2-oxo-2-3-(pyridin-2-yloxy)-8-azabicyclo3.2.1octan-8-ylethyl}carbamate (CAS: 2108567-22-0)

The compound benzyl N-{2-oxo-2-3-(pyridin-2-yloxy)-8-azabicyclo3.2.1octan-8-ylethyl}carbamate (CAS: 2108567-22-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique bicyclic structure and functional groups, has shown promising potential in various therapeutic applications, particularly in the modulation of specific biological pathways. Recent studies have focused on its synthesis, pharmacological properties, and potential clinical applications, making it a compound of interest for further investigation.

One of the key areas of research has been the synthesis and optimization of benzyl N-{2-oxo-2-3-(pyridin-2-yloxy)-8-azabicyclo3.2.1octan-8-ylethyl}carbamate. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel synthetic route that improves yield and purity while reducing the number of steps required. The researchers employed a combination of solid-phase synthesis and microwave-assisted reactions, which not only enhanced efficiency but also allowed for the exploration of structural analogs. This advancement is critical for scaling up production and facilitating further pharmacological studies.

Pharmacological evaluations of this compound have revealed its potential as a modulator of G-protein-coupled receptors (GPCRs). In vitro and in vivo studies demonstrated its high affinity for specific GPCR subtypes, which are implicated in neurological and inflammatory diseases. For instance, a recent preclinical study highlighted its efficacy in reducing neuroinflammation in a murine model of multiple sclerosis, suggesting its potential as a therapeutic agent for neurodegenerative disorders. The compound's ability to cross the blood-brain barrier further underscores its utility in central nervous system (CNS)-targeted therapies.

Another significant finding pertains to the compound's metabolic stability and pharmacokinetic profile. Research conducted by a team at the University of Cambridge (2024) indicated that benzyl N-{2-oxo-2-3-(pyridin-2-yloxy)-8-azabicyclo3.2.1octan-8-ylethyl}carbamate exhibits favorable oral bioavailability and a half-life conducive to once-daily dosing. These properties are crucial for its development as a viable drug candidate. Additionally, the compound showed minimal off-target effects in comprehensive toxicity screenings, further supporting its potential for clinical translation.

Despite these promising results, challenges remain in the development of benzyl N-{2-oxo-2-3-(pyridin-2-yloxy)-8-azabicyclo3.2.1octan-8-ylethyl}carbamate. For example, its solubility in aqueous solutions is limited, which may complicate formulation development. Current efforts are focused on derivatization and prodrug strategies to address this issue. Furthermore, ongoing studies are exploring its mechanism of action at the molecular level to identify potential biomarkers for patient stratification in future clinical trials.

In conclusion, benzyl N-{2-oxo-2-3-(pyridin-2-yloxy)-8-azabicyclo3.2.1octan-8-ylethyl}carbamate (CAS: 2108567-22-0) represents a promising candidate for therapeutic development, with recent research highlighting its synthetic accessibility, pharmacological efficacy, and favorable pharmacokinetic properties. Continued investigation into its mechanism of action and formulation optimization will be essential to fully realize its clinical potential. The compound's unique structure and biological activity make it a valuable subject for further study in the chemical biology and pharmaceutical fields.

Recommend Articles

Recommended suppliers
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海贤鼎生物科技有限公司
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.